molecular formula C7H8O4S B3056424 3-Hydroxy-4-methylbenzenesulfonic acid CAS No. 7134-03-4

3-Hydroxy-4-methylbenzenesulfonic acid

Cat. No. B3056424
CAS RN: 7134-03-4
M. Wt: 188.2 g/mol
InChI Key: YARIFRHBFXEJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501391B2

Procedure details

In a four-neck glass flask of 3 L in volume to which a reflux cooler, a water separator, an air introducing tube, a thermometer and a stirrer were attached, 203 g of methyl acrylate, 100 g of dipentaerythritol (purity: 95% or higher, made by Tokyo Chemical Industry Co., Ltd.), 6.3 g of 3-hydroxy-4-methyl-benzenesulfonic acid, 12.6 g of p-toluenesulfonic acid, 0.16 g of copper sulfate, and further 140 g of toluene as a solvent were charged. The mixture was stirred while nitrogen gas was blown in the flask, and heated at 100° C. for 2 hours. Thereafter, while the system interior was gradually depressurized and methanol produced by the transesterification and toluene as a solvent were distilled out, the reaction was performed finally at 200 mmHg for 6 hours. After the finish of the reaction, cleaning with an alkali aqueous solution and a neutralization operation were repeated to obtain an acrylate of dipentaerythritol as a reaction product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
203 g
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
solvent
Reaction Step Three
Quantity
12.6 g
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
solvent
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].CO.[OH:4][CH2:5][C:6]([CH2:19][OH:20])([CH2:9][O:10][CH2:11][C:12]([CH2:17][OH:18])([CH2:15][OH:16])[CH2:13][OH:14])[CH2:7][OH:8]>C(OC)(=O)C=C.OC1C=C(S(O)(=O)=O)C=CC=1C.C1(C)C=CC(S(O)(=O)=O)=CC=1.S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1>[C:17]([O-:18])(=[O:1])[CH:12]=[CH2:15].[OH:14][CH2:13][C:12]([CH2:17][OH:18])([CH2:11][O:10][CH2:9][C:6]([CH2:19][OH:20])([CH2:7][OH:8])[CH2:5][OH:4])[CH2:15][OH:16] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Quantity
203 g
Type
solvent
Smiles
C(C=C)(=O)OC
Name
Quantity
6.3 g
Type
solvent
Smiles
OC=1C=C(C=CC1C)S(=O)(=O)O
Name
Quantity
12.6 g
Type
solvent
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.16 g
Type
solvent
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
140 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred while nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled out
CUSTOM
Type
CUSTOM
Details
After the finish of the reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)[O-]
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.